N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide (CAS: 462623-42-3) is a rhodanine-based small molecule with a molecular formula of C₁₈H₁₃FN₂O₂S₂ and a molecular weight of 372.44 g/mol. Its structure features a 4-fluorobenzylidene group at the 5-position of the thiazolidinone core and a 2-methylbenzamide substituent at the 3-position (Figure 1) . Its synthesis likely follows established methods for rhodanine derivatives, such as Knoevenagel condensation between 4-fluorobenzaldehyde and a preformed thiazolidinone precursor, followed by amide coupling .
Properties
Molecular Formula |
C18H13FN2O2S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C18H13FN2O2S2/c1-11-4-2-3-5-14(11)16(22)20-21-17(23)15(25-18(21)24)10-12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
DYAIXZLLGSLNHG-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
The thiazolidinone ring is synthesized via cyclocondensation of rhodanine (2-thioxothiazolidin-4-one) with appropriate aldehydes. For this compound:
-
Rhodanine (1.0 equiv) reacts with 4-fluorobenzaldehyde (1.2 equiv) in acetic acid under reflux (120°C, 4–6 h) to form 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one .
-
The reaction proceeds via Knoevenagel condensation, with ammonium acetate as a catalyst to facilitate imine formation.
Key parameters :
Introduction of the 2-Methylbenzamide Group
The 3-position of the thiazolidinone is functionalized via nucleophilic substitution:
-
5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (1.0 equiv) is treated with 2-methylbenzoyl chloride (1.5 equiv) in anhydrous DMF at 0–5°C.
-
Triethylamine (2.0 equiv) is added to scavenge HCl, promoting amide bond formation.
Optimization notes :
Alternative Synthetic Routes
One-Pot Multi-Component Reactions (MCRs)
A streamlined approach using nano-catalysts:
Solid-Phase Synthesis
Adapted from patented methodologies:
-
Wang resin -bound rhodanine is sequentially treated with:
-
4-Fluorobenzaldehyde (TFA/DCM, 2 h).
-
2-Methylbenzoyl chloride (DIPEA, 4 h).
-
-
Cleavage from resin using 95% TFA yields the final compound.
Reaction Optimization and Troubleshooting
Critical Factors Affecting Yield
Common Byproducts and Mitigation
-
Oxazole derivatives : Formed via over-oxidation; controlled by inert atmosphere (N₂/Ar).
-
E-isomer contamination : Minimized using Z-selective catalysts (e.g., ZnCl₂).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Results |
|---|---|
| HPLC (C18, MeCN/H₂O) | Retention time: 6.72 min; Purity: 99.1% |
| Melting point | 218–220°C (lit. 217–219°C) |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Fluorobenzaldehyde | 450 | 38% |
| 2-Methylbenzoyl chloride | 620 | 42% |
| CdZr₄(PO₄)₆ catalyst | 1,200 | 15% |
Chemical Reactions Analysis
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring and fluorobenzylidene group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, where substituents on the benzylidene and amide groups critically influence physicochemical and biological properties. Key structural analogs include:
Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Substituent Impact :
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- The absence of a hydroxyl group in the target compound (vs. Compounds 7 and 8) eliminates IR bands near 3400 cm⁻¹, simplifying its spectral profile.
- High HPLC purity (>95%) is typical for research-grade thiazolidinones, as seen in analogs .
Table 3: Reported Bioactivities of Thiazolidinone Analogs
Implications for the Target Compound :
- The 2-methylbenzamide moiety, seen in antitumor analogs, suggests possible antiproliferative activity via similar microtubule-disruption mechanisms .
Biological Activity
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C18H13FN2O2S2
- Molecular Weight : 372.4364 g/mol
- CAS Number : 462623-42-3
This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with substituted benzamides. The reaction conditions and purification methods can significantly impact the yield and purity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial activity against various pathogens.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 | Antibacterial |
| 4p | Not specified | Not specified | Antifungal |
| 3h | Not specified | Not specified | Antifungal |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have shown that derivatives of thiazolidinones can inhibit the growth of various cancer cell lines. For example, compounds exhibiting structural similarities to this compound demonstrated significant cytotoxic effects against melanoma cells (B16F10), with mechanisms involving the inhibition of tyrosinase activity and subsequent melanin production .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. The thiazolidinone moiety is known to inhibit key enzymes involved in metabolic pathways, leading to cell death or growth inhibition.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties against eight bacterial and fungal strains. Among them, N-[2-(substituted phenyl)] derivatives showed enhanced potency compared to traditional antibiotics .
- Anticancer Potential : Another research focused on the anticancer effects of thiazolidinone compounds in vitro, revealing that certain analogs could inhibit tumor growth by targeting tyrosinase activity in melanoma cells .
Q & A
Basic Research Questions
Q. How can the structure of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide be confirmed experimentally?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., C=O, C=S), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography is recommended for absolute stereochemical confirmation of the Z-configuration at the benzylidene double bond .
- Key Data : For similar thiazolidinone derivatives, characteristic IR peaks include 1680–1720 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and ¹H NMR shifts at δ 7.2–8.1 ppm for aromatic protons .
Q. What synthetic routes are reported for preparing this compound, and how can yield be optimized?
- Methodology : The synthesis typically involves a Knoevenagel condensation between 4-fluorobenzaldehyde and a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one), followed by amidation with 2-methylbenzoyl chloride. Optimize yields by controlling reaction parameters:
- Solvent : Use acetic acid or ethanol for condensation (reflux at 80–100°C).
- Catalyst : Sodium acetate or triethylamine improves cyclization efficiency .
- Example : In , refluxing in acetic acid with NaOAc for 7 hours achieved 85% yield for a related compound.
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli) or anticancer potential via MTT assays (IC₅₀ values against cancer cell lines like MCF-7 or HeLa). Include positive controls (e.g., doxorubicin) and validate with dose-response curves .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved bioactivity?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or PPAR-γ.
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity .
- Case Study : highlights fluorobenzyl derivatives with enhanced lipophilicity, improving membrane permeability.
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodology :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Validate purity via HPLC (>95%) and confirm stereochemical stability (e.g., Z→E isomerization under light) .
- Example : In , discrepancies in anticancer activity were linked to variations in cell line sensitivity (e.g., HeLa vs. HT-29).
Q. How does the compound interact with biological targets at the molecular level?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Conduct Western blotting to assess downstream effects (e.g., inhibition of pro-survival kinases) .
- Key Insight : Thiazolidinone derivatives often act as Michael acceptors, covalently modifying cysteine residues in enzymes .
Key Challenges and Future Directions
- Stability Studies : Assess photostability (Z/E isomerization) and pH-dependent degradation using accelerated stability testing .
- In Vivo Validation : Optimize pharmacokinetics (e.g., logP = 2.5–3.5) for oral bioavailability. Use rodent models to evaluate toxicity and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
